5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole
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Overview
Description
5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound It features an indole core structure with two isopropyl groups attached at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-(1H-indol-3-yl)ethanone with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction typically requires refluxing in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced indole compounds, and substituted indoles with various functional groups .
Scientific Research Applications
5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-5,6-di(propan-2-yl)-3,4-dihydro-1H-pyridine: Similar in structure but with a pyridine ring instead of an indole ring.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Properties
CAS No. |
122299-60-9 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
5,6-di(propan-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N/c1-9(2)12-7-11-5-6-15-14(11)8-13(12)10(3)4/h7-10,15H,5-6H2,1-4H3 |
InChI Key |
RPBHKTPWEBEIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCN2)C(C)C |
Origin of Product |
United States |
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